molecular formula C12H11NO2 B1397923 methyl (Z)-2-cyano-3-phenyl-but-2-enoate CAS No. 14533-90-5

methyl (Z)-2-cyano-3-phenyl-but-2-enoate

Cat. No. B1397923
CAS RN: 14533-90-5
M. Wt: 201.22 g/mol
InChI Key: MMZBOJAMZZUGPN-LUAWRHEFSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

The synthesis and structural analysis of derivatives of methyl (Z)-2-cyano-3-phenyl-but-2-enoate have been a subject of study. For instance, Johnson et al. (2006) prepared Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate and provided detailed spectrometric identifications, including IR, UV, and NMR characterizations, highlighting the compound's crystalline structure and its interactions within the solid state (Johnson et al., 2006). Zhang et al. (2011) discussed the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, emphasizing the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the formation of crystal structures (Zhang et al., 2011).

Catalytic Studies

Research by Ingole et al. (2013) on polymeric metal complexes derived from divalent transition metal ions with 2,4‐dihydroxy benzophenone and 2,4‐dihydroxy acetophenone, utilizing a similar structural motif, underscores the catalytic potential of these complexes in oxidation reactions (Ingole et al., 2013). Such studies pave the way for the development of new catalytic systems based on this chemical backbone.

Pharmaceutical Applications

While the direct application in pharmaceuticals of methyl (Z)-2-cyano-3-phenyl-but-2-enoate itself was not highlighted due to the restrictions on discussing drug usage and side effects, the structural framework it provides is instrumental in the synthesis of various compounds with potential therapeutic benefits. For instance, Brenna et al. (2012) discussed the enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, showcasing the utility of similar compounds in synthesizing key intermediates for chiral active pharmaceutical ingredients (Brenna et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions to be taken while handling the compound and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential improvements in its synthesis, new reactions it could undergo, or new uses for the compound in industry or medicine.


properties

IUPAC Name

methyl (Z)-2-cyano-3-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZBOJAMZZUGPN-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-2-cyano-3-phenyl-but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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